molecular formula C29H33BrINOSi B12508457 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole

5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole

Cat. No.: B12508457
M. Wt: 646.5 g/mol
InChI Key: RISXHEDJHRHYSO-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features bromine and iodine substituents, as well as a tert-butyldiphenylsilyl-protected hydroxy group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole typically involves multiple steps starting from commercially available 4-bromo-1H-indole . The key steps include:

    Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using the Vilsmeier reagent to yield a formyl derivative.

    Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.

    Protection: The hydroxy group is protected with tert-butyldiphenylsilyl chloride in the presence of imidazole to form the tert-butyldiphenylsilyl ether.

    Iodination: The 2-position is iodinated using n-butyllithium and iodine in anhydrous tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable synthesis , and employing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy group.

    Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions due to the presence of halogen atoms.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. The presence of bromine and iodine atoms may enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-(tert-butyldiphenylsilyl)oxy-1H-indole: Lacks the 2-iodo substituent.

    3-(tert-Butyldiphenylsilyl)oxy-2-iodo-1H-indole: Lacks the 5-bromo substituent.

    5-Bromo-2-iodo-1H-indole: Lacks the tert-butyldiphenylsilyl-protected hydroxy group.

Uniqueness

The uniqueness of 5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-2-iodo-1H-indole lies in its combination of substituents, which provides a versatile platform for further functionalization and synthesis of complex molecules. The tert-butyldiphenylsilyl group offers protection for the hydroxy group, allowing selective reactions at other positions.

Properties

Molecular Formula

C29H33BrINOSi

Molecular Weight

646.5 g/mol

IUPAC Name

[3-(5-bromo-2-iodo-1H-indol-3-yl)-2,2-dimethylpropoxy]-tert-butyl-diphenylsilane

InChI

InChI=1S/C29H33BrINOSi/c1-28(2,3)34(22-12-8-6-9-13-22,23-14-10-7-11-15-23)33-20-29(4,5)19-25-24-18-21(30)16-17-26(24)32-27(25)31/h6-18,32H,19-20H2,1-5H3

InChI Key

RISXHEDJHRHYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC3=C(NC4=C3C=C(C=C4)Br)I

Origin of Product

United States

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